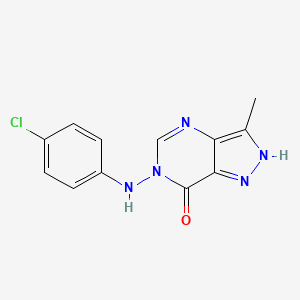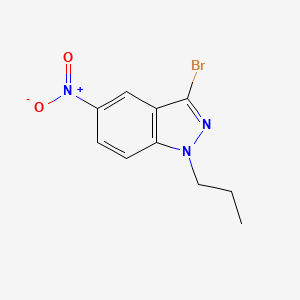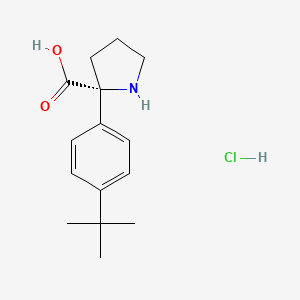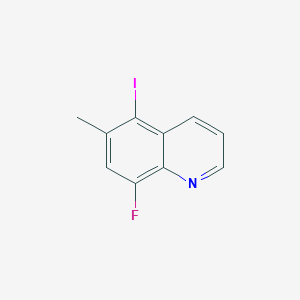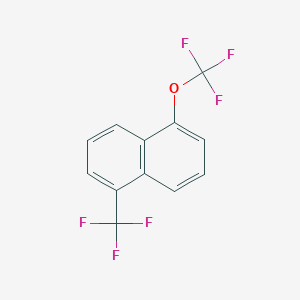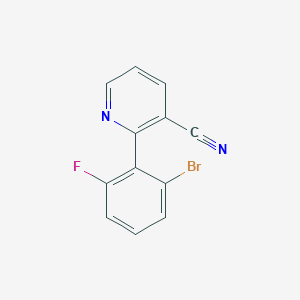
4-Bromo-5,8-difluoroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,8-difluoroquinoline-3-carboxylic acid: is a chemical compound with the molecular formula C10H4BrF2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the following steps:
Bromination: Starting with quinoline-3-carboxylic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: The brominated intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives with altered functional groups.
Reduction Products: Reduced quinoline derivatives with different oxidation states.
Scientific Research Applications
Chemistry: 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and pigments. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
- 4-Bromo-7,8-difluoroquinoline
- 4-Bromo-7-fluoroquinoline
- 4-Bromo-3-chloro-6-fluoroquinoline
Comparison: Compared to similar compounds, 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid has unique properties due to the specific positioning of bromine and fluorine atoms. This positioning enhances its reactivity and potential biological activity, making it a valuable compound in various scientific research and industrial applications .
Properties
Molecular Formula |
C10H4BrF2NO2 |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
4-bromo-5,8-difluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO2/c11-8-4(10(15)16)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H,(H,15,16) |
InChI Key |
XLWSQODJEFKLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)C(=O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]-](/img/structure/B11843143.png)

![2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11843164.png)
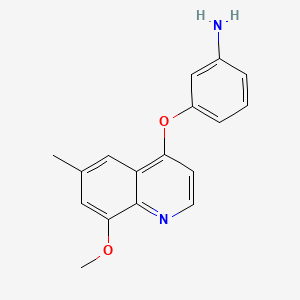
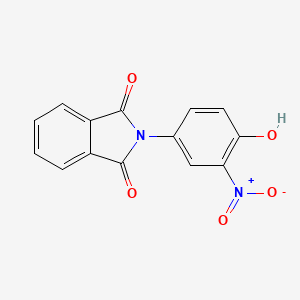
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
